(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
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Overview
Description
(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is a chiral cyclobutane derivative. This compound is characterized by its unique structure, which includes a methoxy group and a tert-butoxy group attached to a cyclobutane ring. The stereochemistry of the compound is defined by the (1R,2R,3R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Methoxy Group: This step often involves the use of methanol in the presence of an acid catalyst to introduce the methoxy group.
Addition of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate catalyst under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or tert-butoxy groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable in the study of stereoselective reactions and chiral synthesis.
Biology
In biological research, this compound can be used as a model molecule to study the interactions of chiral compounds with biological systems. Its stereochemistry allows researchers to investigate the effects of chirality on biological activity and enzyme interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the methoxy and tert-butoxy groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s chiral centers and functional groups allow it to bind selectively to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol: A diastereomer with different spatial arrangement of substituents.
(1S,2S,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol: Another diastereomer with distinct stereochemistry.
(1R,2R,3R)-2-Ethoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol lies in its specific stereochemistry and the presence of both methoxy and tert-butoxy groups
Properties
IUPAC Name |
(1R,2R,3R)-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8,10H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLHIOAMWBYDE-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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